3',4'-Dichloro-3-(4-fluorophenyl)propiophenone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of halogenated acetophenones with various aromatic aldehydes in the presence of a base, such as sodium hydroxide, in an alcoholic solvent . For instance, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde . This suggests that a similar synthetic route could be employed for the synthesis of 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone, potentially involving a dichloroacetophenone and a fluorinated aromatic aldehyde.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR spectroscopy and X-ray diffraction . For example, the crystal structure of a compound with a fluorophenyl group was determined, and the geometrical parameters were found to be in agreement with calculated values using density functional theory (DFT) . This indicates that similar methods could be applied to determine the molecular structure of 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For instance, substituted thiophenes have been used in electropolymerization reactions, although some attempts have been unsuccessful . Additionally, organotin esterification of related propenoic acids has been performed, leading to a variety of organotin esters with potential biological activities . These studies suggest that 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone may also undergo interesting chemical transformations, possibly leading to biologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry . The electronic properties have been analyzed by cyclic voltammetry and UV-vis spectroscopy, revealing the effects of substitution on the electronic structure . The first hyperpolarizability and HOMO-LUMO transitions have been calculated, providing insights into the nonlinear optical properties and electron density transfer within the molecule . These analyses suggest that 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone may exhibit distinct electronic and optical properties that could be further investigated using similar techniques.
Scientific Research Applications
Antibacterial and Anticancer Applications
Antibacterial Agents : A study explored the synthesis of new thiadiazolotriazinones containing fluorophenyl groups, demonstrating potential as antibacterial agents. The inclusion of fluorophenyl moieties is crucial for the biological activity of these compounds, showcasing the importance of halogenated propiophenones in medicinal chemistry (Holla, Bhat, & Shetty, 2003).
Anticancer Screening : Research on the synthesis of triazolo-thiadiazines carrying a dichloro-fluorophenyl moiety revealed that some compounds exhibit moderate to excellent antitumor activity against various cancer cell lines, highlighting the potential use of such halogenated propiophenones in anticancer drug development (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Material Science and Polymer Chemistry
High-Performance Polymers : A study on the synthesis of sulfonated poly (aryl ether sulfone) containing oxadiazole units indicated the use of fluorophenyl-based monomers for preparing membranes with excellent thermal, dimensional, and oxidative stability. These materials are promising for proton exchange membrane fuel cells at medium-high temperatures (Xu, Ren, Cheng, Ma, & Wang, 2013).
Polymeric Drug Synthesis : The role of halogenated propiophenones in the synthesis of antimicrobial polymers has been explored. Compounds derived from these propiophenones showed potential as antimicrobial agents, further emphasizing their relevance in developing new therapeutic materials (Manivannan, 2020).
Electronic and Optical Materials
- Electrochromic Devices and Energy Storage : The synthesis and characterization of compounds like 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its dithieno counterpart were reported. These compounds, upon electropolymerization, showed promising applications in energy storage and electrochromic devices due to their suitable band gaps and high capacitance values, showcasing the utility of fluorophenyl propiophenones in electronic material science (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).
Safety And Hazards
The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . The compound should be stored and handled with appropriate safety measures .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNRBHTAFOUBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644599 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichloro-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-74-6 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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